The synthesis of Metallo-β-lactamase-IN-13 typically involves several chemical reactions that focus on creating a compound capable of mimicking the natural substrates of metallo-β-lactamases. The synthesis may include:
Technical details regarding specific synthetic routes can vary but generally involve multi-step organic synthesis techniques such as coupling reactions and functional group modifications .
Metallo-β-lactamase-IN-13 features a complex molecular structure designed to interact with the active site of metallo-β-lactamases. Key structural components may include:
Data on the precise molecular formula and three-dimensional conformation can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the compound binds within the active site of metallo-β-lactamases .
The primary chemical reactions involving Metallo-β-lactamase-IN-13 relate to its mechanism of action as an inhibitor:
Technical details on reaction kinetics can be elucidated through enzyme inhibition assays, where parameters such as (inhibition constant) are determined .
The mechanism by which Metallo-β-lactamase-IN-13 exerts its inhibitory effects involves several steps:
This process effectively reduces bacterial resistance by restoring the efficacy of β-lactam antibiotics against resistant strains .
Metallo-β-lactamase-IN-13 exhibits several noteworthy physical and chemical properties:
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis can provide insights into thermal stability .
Metallo-β-lactamase-IN-13 has significant applications in scientific research and clinical settings:
The ongoing research into compounds like Metallo-β-lactamase-IN-13 is essential for addressing the growing challenge of antibiotic resistance globally .
Metallo-β-lactamases (MBLs) are zinc-dependent bacterial enzymes that hydrolyze and inactivate nearly all β-lactam antibiotics, including carbapenems (last-resort therapies), via cleavage of the β-lactam ring. Unlike serine-β-lactamases (classes A, C, D), class B MBLs utilize one or two zinc ions in their active site to activate a water molecule for nucleophilic attack on the carbonyl carbon of the lactam ring. This mechanism confers resistance to conventional β-lactamase inhibitors (e.g., clavulanic acid, avibactam) [1] [7]. MBLs are genetically classified into three subclasses:
Genes encoding MBLs (e.g., blaIMP, blaVIM, blaNDM) reside on mobile plasmids or integrons, facilitating rapid horizontal transfer among Enterobacteriaceae (e.g., Klebsiella pneumoniae, Escherichia coli) and non-fermenters like Pseudomonas aeruginosa and Acinetobacter baumannii. This mobility has triggered global outbreaks of carbapenem-resistant Gram-negative pathogens [2] [8].
Table 1: Key MBL Subclasses and Their Characteristics
Subclass | Metal Content | Representative Enzymes | Primary Substrates | Clinical Prevalence |
---|---|---|---|---|
B1 | Di-Zn²⁺ | IMP, VIM, NDM | Penicillins, cephalosporins, carbapenems | High (global outbreaks) |
B2 | Mono-Zn²⁺ | CphA, ImiS | Carbapenems | Moderate |
B3 | Di-Zn²⁺ | L1, SMB-1 | Broad spectrum | Low (environmental) |
The global spread of MBL-producing pathogens has escalated into a public health crisis. IMP-, VIM-, and NDM-type enzymes are endemic in Asia, Europe, and the Americas, with NDM-1 exhibiting rapid intercontinental transmission since its 2008 discovery [1] [4] [8]. Carbapenem resistance rates exceed 50% in regions like Taiwan, where Klebsiella oxytoca complex strains harboring blaIMP and blaNDM dominate clinical isolates [8].
COVID-19 exacerbated this threat, with ICU patients showing 3× higher risk of NDM-carbapenemase-producing Enterobacterales (NDM-CRE) acquisition due to prolonged hospitalization and antibiotic use [5]. Therapeutic options are critically limited:
Table 2: Global Distribution of Clinically Significant MBL Producers
Pathogen | Predominant MBLs | Geographical Hotspots | Resistance Rates |
---|---|---|---|
K. pneumoniae | NDM, VIM | India, Greece, Italy | 40–75% (carbapenem-resistant isolates) |
P. aeruginosa | IMP, VIM | Japan, South Korea | 20–50% |
A. baumannii | NDM, IMP | Middle East, Asia | 60–90% |
K. oxytoca complex | IMP, NDM | Taiwan | >90% (carbapenemase-producing) |
Metallo-β-lactamase-IN-13 (IN-13) represents a novel class of dynamically chiral phosphonic acid inhibitors designed to overcome MBL diversity. Its core structure mimics the tetrahedral transition state of β-lactam hydrolysis, featuring a phosphonic acid moiety that chelates active-site zinc ions. Key innovations include:
IN-13 inhibits diverse B1 MBLs (IMP, VIM, NDM) with IC50 values of 0.5–8 μM, outperforming early boronates (e.g., taniborbactam) against GIM-1, an MBL with a constrained active site [6]. Unlike bicyclic boronates, which lose efficacy against single-point mutants (e.g., VIM-31), IN-13’s stereodynamic flexibility may impede resistance development [6] [7]. Its synthesis is streamlined via a 4-step Kabachnik-Fields reaction, enabling scalable production [6].
Table 3: Comparative Inhibitory Profile of IN-13 vs. Experimental MBL Inhibitors
Inhibitor | Chemical Class | NDM-1 IC50 (μM) | VIM-2 IC50 (μM) | GIM-1 IC50 (μM) | Resistance Risk |
---|---|---|---|---|---|
IN-13 | Phosphonic acid | 1.2 | 0.5 | 8.0 | Low (stereodynamic adaptation) |
Taniborbactam | Bicyclic boronate | 0.1 | 0.04 | >50 | High (single mutation) |
Xeruborbactam | Bicyclic boronate | 4.3 | 0.1 | Inactive | Moderate |
Captopril | Thiol derivative | >100 | >100 | Inactive | Low (weak potency) |
IN-13’s pan-MBL activity positions it as a critical tool against multidrug-resistant infections where MBL co-expression (e.g., IMP + SBL) negates existing therapies [5] [6]. Its development addresses the urgent need for non-toxic, broad-spectrum inhibitors to preserve β-lactam efficacy [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2